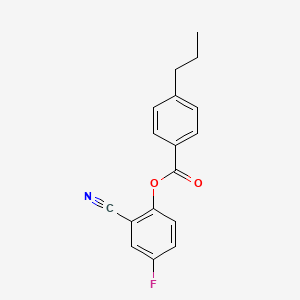![molecular formula C13H16Cl6 B14355957 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene CAS No. 91820-76-7](/img/structure/B14355957.png)
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene typically involves multiple steps, starting with the preparation of the bicyclic heptene structure. This is followed by the introduction of hexyl and chlorine groups through a series of substitution reactions. Industrial production methods often utilize high-pressure and high-temperature conditions to ensure the complete chlorination of the compound.
Analyse Des Réactions Chimiques
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Applications De Recherche Scientifique
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The compound’s chlorine atoms can form strong bonds with other molecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene is unique due to its high chlorine content and bicyclic structure. Similar compounds include:
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but includes bromine atoms.
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid:
These comparisons highlight the unique properties of this compound, particularly its stability and resistance to degradation.
Propriétés
Numéro CAS |
91820-76-7 |
|---|---|
Formule moléculaire |
C13H16Cl6 |
Poids moléculaire |
385.0 g/mol |
Nom IUPAC |
1,2,3,4,7,7-hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H16Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h8H,2-7H2,1H3 |
Clé InChI |
RZAOJYTZXFLFQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)

![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)
![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)



![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
